molecular formula C7H11N3O B13490508 1H-Pyrazolo[1,2-a]pyridazin-1-one,3-amino-5,6,7,8-tetrahydro-

1H-Pyrazolo[1,2-a]pyridazin-1-one,3-amino-5,6,7,8-tetrahydro-

Cat. No.: B13490508
M. Wt: 153.18 g/mol
InChI Key: AYHDJFIWCUDCSD-UHFFFAOYSA-N
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Description

3-amino-1H,5H,6H,7H,8H-pyrazolo[1,2-a]pyridazin-1-one is a heterocyclic compound that features a pyrazolo-pyridazinone core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1H,5H,6H,7H,8H-pyrazolo[1,2-a]pyridazin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functionalization . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

3-amino-1H,5H,6H,7H,8H-pyrazolo[1,2-a]pyridazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo-pyridazinones, which can exhibit diverse biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-amino-1H,5H,6H,7H,8H-pyrazolo[1,2-a]pyridazin-1-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in pathogens and cancer cells. The compound’s ability to induce apoptosis and inhibit cell proliferation is attributed to its interaction with key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-1H,5H,6H,7H,8H-pyrazolo[1,2-a]pyridazin-1-one is unique due to its specific structural features that confer distinct biological activities. Its ability to undergo various chemical modifications allows for the development of a wide range of derivatives with tailored properties .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-amino-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-3-one

InChI

InChI=1S/C7H11N3O/c8-6-5-7(11)10-4-2-1-3-9(6)10/h5H,1-4,8H2

InChI Key

AYHDJFIWCUDCSD-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=O)C=C(N2C1)N

Origin of Product

United States

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